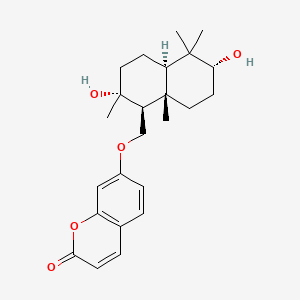
Samarcandin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarcandin is a natural product found in Dolichorrhiza persica, Ferula kokanica, and other organisms with data available.
科学的研究の応用
Nanoparticle Synthesis
Nanoparticles have significant potential in various scientific and industrial fields. The development of novel materials, like inorganic nanoparticles, plays a pivotal role in technological advancements, such as the evolution of the electronics industry from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'connor, 2004).
Education and Research Translation
The translation of basic scientific research into practical innovations is vital for societal advancement. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) support this by developing experiential learning in STEM and fostering invention and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Thin Film Research
The study of thin films, such as UN and U2N3, is crucial in material science, particularly in understanding their electronic properties and potential applications in various technologies (Black, Miserque, Gouder, Havela, Rebizant, & Wastin, 2001).
Collaborative Scientific Environments
Collaborative working environments, like the one designed for the Unified Air Pollution Model (UNI-DEM), are essential for large scientific applications, facilitating remote development and data sharing among geographically dispersed scientists (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanosatellite Technology
Programs like the University Nanosat Program (UNP) demonstrate the intersection of academia and government in aerospace technology, contributing to the training of aerospace professionals and the development of advanced technologies (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Wireless LAN Applications
Research in dual-band CMOS front-end technology for wireless LAN applications, operating in the UNII band, highlights advancements in telecommunications and the optimization of electronic devices for better connectivity (Li, Quintal, & Kenneth, 2004).
Nuclear Reactor Research
The study of the thermophysics of next-generation nuclear reactors involves integrating experimental and computational-theoretical studies to enhance the efficiency and safety of nuclear power facilities (Sorokin, Poplavskii, Kozlov, Kuzina, Kamaev, Orlov, Trufanov, & Chernonog, 2017).
Income Inequality Analysis
The Standardized World Income Inequality Database (SWIID) standardizes data for cross-national research on income inequality, providing insights into global economic trends and disparities (Solt, 2009).
Fundamental Physics Research
Organizations like the Joint Institute for Nuclear Research (JINR) exemplify the integration of theoretical and experimental studies in physics with the development and application of cutting-edge technologies (Matveev, 2016).
Wireless Communication Technologies
Developments in wireless communication technologies, such as dual L-slit slotted antennas, are crucial for applications in spacecraft, WLAN, Wi-Fi, and Bluetooth, demonstrating the continuous evolution and integration of communication systems (Basar, Hossain, Hoque, & Morshed, 2012).
Molecular Dynamics Simulation
Advancements in molecular dynamics simulation under constant stress contribute significantly to understanding the mechanical strength of solid materials, demonstrating the intersection of computational science and material physics (Shinoda, Shiga, & Mikami, 2004).
特性
CAS番号 |
28699-16-3 |
|---|---|
分子式 |
C24H32O5 |
分子量 |
400.5 g/mol |
IUPAC名 |
7-[[(1R,2S,4aS,6S,8aR)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18-,19+,20+,23-,24+/m1/s1 |
InChIキー |
WNANPKYNOALKIV-XJRISUEFSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C([C@H]1CC[C@]([C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)(C)C)O |
SMILES |
O=C1C=CC2=C(O1)C=C(OC[C@H]3[C@](C)(O)CC[C@@]4([H])C(C)(C)[C@H](O)CC[C@]34C)C=C2 |
正規SMILES |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Samarcandin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)





![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)


![2-[[4-amino-3-(3-fluoro-5-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-[3-[2-(2-methoxyethoxy)ethoxy]prop-1-ynyl]-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B610611.png)
